molecular formula C6H5BrClN B3021652 3-Bromo-2-chloroaniline CAS No. 56131-46-5

3-Bromo-2-chloroaniline

Cat. No. B3021652
CAS RN: 56131-46-5
M. Wt: 206.47 g/mol
InChI Key: HKNLHCGTRMCOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloroaniline is an amine derivative and can be used as an organic reagent . It is a solid substance with a pale yellow color .


Synthesis Analysis

The synthesis of 3-bromo-2-chloroaniline involves multiple steps. It starts with the dissolution of p-chloronitrobenzene in sulfuric acid aqueous solution, followed by the slow addition of a bromine reagent (bromine or potassium bromate) to obtain 3-bromo-2-chloroaniline . Another method involves the conversion of 1-Bromo-2-chloro-3-nitrobenzene .


Molecular Structure Analysis

The molecular formula of 3-bromo-2-chloroaniline is C6H5BrClN . The InChI key is HKNLHCGTRMCOLV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromo-2-chloroaniline has a molecular weight of 206.47 . It has a melting point of 31-33 °C and a predicted boiling point of 267.1±20.0 °C . The predicted density is 1.722±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Safety and Hazards

3-Bromo-2-chloroaniline is classified as dangerous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Bromo-2-chloroaniline can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2–8 °C . Additionally, the compound’s activity may be affected by the pH and temperature of its environment.

properties

IUPAC Name

3-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNLHCGTRMCOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152247
Record name Benzenamine, ar-bromo-ar-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118804-39-0
Record name Benzenamine, ar-bromo-ar-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118804390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, ar-bromo-ar-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chloroaniline
Reactant of Route 2
3-Bromo-2-chloroaniline
Reactant of Route 3
3-Bromo-2-chloroaniline
Reactant of Route 4
3-Bromo-2-chloroaniline
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-chloroaniline
Reactant of Route 6
3-Bromo-2-chloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.